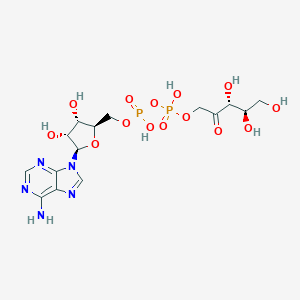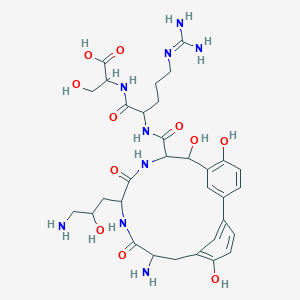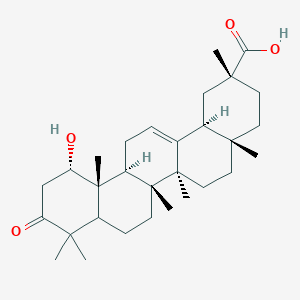![molecular formula C27H58NO5P B234211 (2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 144260-36-6](/img/structure/B234211.png)
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate, commonly known as MOPE, is a phospholipid that has been synthesized and studied for its potential applications in scientific research. MOPE is a zwitterionic surfactant that is soluble in both aqueous and organic solvents, making it a versatile compound for use in a variety of experimental settings.
Mecanismo De Acción
The mechanism of action of MOPE is not fully understood, but it is believed to interact with other lipids and proteins in cell membranes and to affect membrane fluidity and stability. MOPE is also thought to form micelles and other aggregates in solution, which can affect the behavior of other molecules that interact with it.
Biochemical and Physiological Effects:
MOPE has been shown to have a variety of biochemical and physiological effects, including the ability to stabilize proteins, to enhance membrane fluidity, and to affect the activity of membrane-bound enzymes. MOPE has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MOPE in lab experiments is its versatility and solubility in both aqueous and organic solvents. This makes it a useful compound for a variety of experimental settings. However, one limitation of using MOPE is that it can be difficult to work with due to its tendency to form aggregates and micelles in solution, which can affect the behavior of other molecules that interact with it.
Direcciones Futuras
There are many potential future directions for research on MOPE, including the development of new methods for synthesizing and purifying the compound, the study of its interactions with other lipids and proteins in cell membranes, and the development of new materials and nanoparticles based on MOPE. Additionally, the antimicrobial properties of MOPE make it a potential candidate for use in the development of new antibiotics and other antimicrobial agents.
Métodos De Síntesis
MOPE can be synthesized using a variety of methods, including the reaction of 2-(trimethylazaniumyl)ethanol with 2-methoxy-3-octadecoxypropyl phosphinic acid. This reaction results in the formation of MOPE as a white solid, which can be purified using column chromatography or other standard techniques.
Aplicaciones Científicas De Investigación
MOPE has been studied for its potential applications in a variety of scientific research fields, including biochemistry, biophysics, and materials science. In biochemistry, MOPE has been used as a model membrane lipid to study the interactions between lipids and proteins. In biophysics, MOPE has been used as a surfactant to stabilize proteins and to study the structure and function of membranes. In materials science, MOPE has been used as a building block for the synthesis of functionalized nanoparticles and other materials.
Propiedades
Número CAS |
144260-36-6 |
|---|---|
Nombre del producto |
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
Fórmula molecular |
C27H58NO5P |
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
(2-methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C27H58NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 |
Clave InChI |
HFCLNDBBRHCTQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
Otros números CAS |
144615-60-1 |
Sinónimos |
(2-methoxy-3-octadecyloxy)propyl-1-phosphocholine (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine MeODPr-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)